2-(2,6-Difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-amine
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Description
2-(2,6-Difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-amine is a useful research compound. Its molecular formula is C14H20F2N2O and its molecular weight is 270.324. The purity is usually 95%.
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Scientific Research Applications
Organic Optoelectronics and OLEDs
- BODIPY-based Materials for OLED Devices : Research on BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene)-based materials has shown their emerging applications as active materials in organic light-emitting diodes (OLEDs). The structural design and synthesis of BODIPY-based organic semiconductors have been explored for their potential in OLED devices, indicating a broader research interest in organofluorine compounds for optoelectronic applications (Squeo & Pasini, 2020).
Environmental Toxicology and Pollutant Remediation
- PFAS Removal by Amine-Functionalized Sorbents : A critical review on the development and application of amine-containing sorbents for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) suggests that such compounds can play a significant role in water treatment technologies. This highlights the utility of amine-functionalized materials in addressing environmental pollution concerns, which could be relevant to research on similar amine-containing compounds (Ateia et al., 2019).
Analytical and Biochemical Applications
- Fluorescent Chemosensors Based on Diformylphenol : Research into 4-Methyl-2,6-diformylphenol (DFP) as a fluorophoric platform for developing chemosensors underscores the importance of specific structural features in detecting various analytes. This suggests potential research avenues for similar compounds in the creation of sensitive and selective sensors for environmental and biological applications (Roy, 2021).
Properties
IUPAC Name |
2-(2,6-difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F2N2O/c1-9-7-18(8-10(2)19-9)13(6-17)14-11(15)4-3-5-12(14)16/h3-5,9-10,13H,6-8,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFGHHOKVPKQMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(CN)C2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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